Cas no 87-81-0 (D-Tagatose)
D-Tagatose Chemical and Physical Properties
Names and Identifiers
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- (3S,4S,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one
- D-Tagatose
- D-(-)-Tagatose
- D(-)-Tagatose
- D-(−)-Tagatose
- TAGATOSE, D-(RG)
- D-lyxo-2-Hexulose
- D-LYXO-HEXULOSE
- d-tagatos
- P-TAGATOSE
- TAGATOSE,D
- TAGLOSE
- lyxo-2-Hexulose
- keto-D-tagatose
- Tagatose, D-
- Tagatose [NF]
- D-lyxo-hex-2-ulose
- T7A20Y888Y
- Tagatose (NF)
- Fructon
- Sorbinose
- Sorbin
- xylo-Hexulose
- L-Sorbinose
- DL-Tagatose
- Naturlose
- Hex-2-ulose
- L-xylo-2-Hexulose
- L(-)-Sorbose
- delta-Fructose
- L-1,3,4,5,6-Pentahydroxyhexan-2-one
- Beta-delta-fructose
- delta
- Tagatose
- Tagatose, D- (8CI)
- DB04936
- HY-42680
- Q414089
- GEO-02222
- D-(-)-Tagatose, analytical standard
- AS-44378
- EINECS 201-772-3
- TAGATOSE, D- [II]
- NCGC00248704-01
- REl-(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
- D-(-)-Tagatose, >=98.5%
- s5387
- MFCD00134449
- CS-0028435
- CCG-266424
- W-200517
- Tagatose, United States Pharmacopeia (USP) Reference Standard
- SCHEMBL4035
- CHEMBL1236183
- AKOS015902493
- D-TAGATOSE [MI]
- D-TAGATOSE [FCC]
- TAGATOSE [MART.]
- T1501
- CHEBI:47693
- TAGATOSE [USP-RS]
- NS00069024
- BJHIKXHVCXFQLS-PQLUHFTBSA-N
- AKOS015856492
- D09007
- A11737
- UNII-T7A20Y888Y
- 17598-81-1
- 87-81-0
- DTXSID201349225
- BRD-K18320600-001-01-9
-
- MDL: MFCD00134449
- Inchi: 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1
- InChI Key: BJHIKXHVCXFQLS-PQLUHFTBSA-N
- SMILES: [C@H](O)([C@H](O)CO)[C@H](O)C(=O)CO
- BRN: 1724555
Computed Properties
- Exact Mass: 180.06300
- Monoisotopic Mass: 180.063388
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118
- Surface Charge: 0
- XLogP3: -2.8
Experimental Properties
- Color/Form: White crystals. It tastes slightly sweet. It is hygroscopic.
- Density: 1.2805 (rough estimate)
- Melting Point: 130.0 to 135.0 deg-C
- Boiling Point: 551.7°C at 760 mmHg
- Flash Point: 301.5 °C
- Refractive Index: -5.5 ° (C=1, H2O)
- Solubility: H2O: 0.1 g/mL, clear, colorless
- PSA: 118.22000
- LogP: -3.37720
- Merck: 9030
- Specific Rotation: -4 to -8° (c=1, H2O)
- Solubility: It is easily soluble in water (h2o: 0.1 g/ml) and almost insoluble in ethanol and methanol.
D-Tagatose Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3-10
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:WW1100000
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
D-Tagatose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1501-5G |
D-Tagatose |
87-81-0 | >98.0%(HPLC) | 5g |
¥430.00 | 2024-04-15 | |
| S e l l e c k ZHONG GUO | S5387-25mg |
D-Tagatose |
87-81-0 | 98% | 25mg |
¥794.94 | 2023-09-15 | |
| Chemenu | CM283344-100g |
(3S,4S,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one |
87-81-0 | 95% | 100g |
$520 | 2021-06-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11181-250mg |
D-(-)-Tagatose |
87-81-0 | BR,98% | 250mg |
¥100.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11181-1g |
D-(-)-Tagatose |
87-81-0 | BR,98% | 1g |
¥240.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11181-5g |
D-(-)-Tagatose |
87-81-0 | BR,98% | 5g |
¥720.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11181-25g |
D-(-)-Tagatose |
87-81-0 | BR,98% | 25g |
¥1500.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11181-100g |
D-(-)-Tagatose |
87-81-0 | BR,98% | 100g |
¥4000.00 | 2021-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004306-1g |
D-Tagatose |
87-81-0 | 99% | 1g |
¥167 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004306-250mg |
D-Tagatose |
87-81-0 | 99% | 250mg |
¥45 | 2024-05-21 |
D-Tagatose Production Method
Production Method 1
1.2 Reagents: Sodium chloride , Silver nitrate Solvents: Water ; pH 5.5, 37 °C
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 7
Production Method 8
Production Method 9
2.1 Catalysts: Hydrotalcite-2H2 (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Dimethylformamide ; 3 h, 373 K
Production Method 10
Production Method 11
D-Tagatose Raw materials
- D-Galactose
- Lactose
- D-Lactose Monohydrate
- Dulcitol
- Galactose
- D-Talose
- D-Tagatose, 1-(dihydrogen phosphate)
D-Tagatose Preparation Products
D-Tagatose Suppliers
D-Tagatose Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on D-Tagatose
D-Tagatose: A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Developments
D-Tagatose, with the chemical name CAS no. 87-81-0, is a monosaccharide that belongs to the ketose family. This naturally occurring sugar has garnered significant attention in the field of chemobiomedicine due to its unique structural and functional properties. Structurally, D-Tagatose is a C-4 epimer of D-galactose, differing in the configuration at the fourth carbon atom. This subtle difference imparts distinct metabolic pathways and biological activities, making it a subject of extensive research and development.
The chemical formula of D-Tagatose is C₆H₁₂O₆, and it exists as a white crystalline powder with a sweet taste. Its solubility in water and other polar solvents makes it suitable for various pharmaceutical and food applications. The compound's stability under different pH and temperature conditions further enhances its utility in industrial processes. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for D-Tagatose, reducing costs and improving accessibility for research and commercial purposes.
In the realm of health sciences, D-Tagatose has been studied for its potential health benefits. Unlike conventional sugars like glucose, D-Tagatose exhibits low caloric content and does not significantly raise blood glucose levels. This characteristic makes it an attractive alternative for diabetic patients and those seeking low-carb dietary options. Additionally, preliminary studies suggest that D-Tagatose may possess prebiotic properties, promoting the growth of beneficial gut microbiota. These findings have sparked interest in developing functional foods and dietary supplements incorporating D-Tagatose.
The pharmaceutical industry has also explored the therapeutic applications of D-Tagatose. Its ability to modulate metabolic pathways has led to investigations into its potential role in managing metabolic syndromes, obesity, and type 2 diabetes. Research indicates that D-Tagatose may enhance insulin sensitivity and reduce fat accumulation in adipose tissues. Furthermore, its anti-inflammatory properties have been observed in certain models, suggesting its potential use in treating inflammatory diseases. These promising findings have prompted further clinical trials to validate these effects and explore new therapeutic modalities.
Recent breakthroughs in biotechnology have expanded the applications of D-Tagatose beyond traditional uses. For instance, genetic engineering techniques have been employed to develop microorganisms capable of efficiently converting lactose into D-Tagatose. This biocatalytic approach not only provides a sustainable production method but also opens doors for waste management solutions in dairy industries. Moreover, D-Tagatose's role as a carbon source in microbial fermentation has been exploited to produce biofuels and other high-value biochemicals.
The food industry has embraced D-Tagatose as a natural sweetener with minimal calories and no adverse effects on dental health. Its stability under heat treatment makes it suitable for use in baked goods, beverages, and confectionery items without compromising texture or flavor. Consumer preferences for healthier alternatives have driven the demand for D-Tagatose-based products, leading to an increase in market availability. Manufacturers are continuously innovating to incorporate this sugar into diverse food formulations while maintaining nutritional quality and sensory appeal.
From an academic perspective, the study of D-Tagatose has contributed significantly to our understanding of carbohydrate chemistry and metabolism. Researchers have utilized advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry to elucidate the molecular structure and interactions of D-Tagatose with biological molecules. These studies have provided insights into the mechanisms underlying its metabolic pathways and biological activities. Such knowledge is crucial for developing novel drugs targeting metabolic disorders and enhancing therapeutic strategies.
The environmental impact of producing and utilizing D-Tagatose has also been a focus of recent research. Sustainable agricultural practices have been explored to optimize yield without compromising ecological balance. Additionally, efforts are underway to develop eco-friendly synthesis methods that minimize waste generation and energy consumption. These initiatives align with global trends toward green chemistry and sustainable development goals.
In conclusion, D-Tagatose (CAS no. 87-81-0) is a versatile monosaccharide with significant potential in health sciences, pharmaceuticals, food technology, and biotechnology. Its unique properties make it an attractive alternative to conventional sugars while offering numerous health benefits. Ongoing research continues to uncover new applications and improve production methods for this compound. As scientific understanding advances, the role of D-Tagatose is expected to expand further across various industries.
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